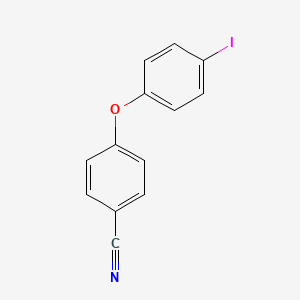

4-(4-Iodophenoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKQHFPNRAXYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Toward 4 4 Iodophenoxy Benzonitrile and Analogues

Strategic Approaches to Phenoxy-Benzonitrile Linkage Formation

The formation of the diaryl ether bond is a critical step in the synthesis of 4-(4-iodophenoxy)benzonitrile. Key strategies include nucleophilic aromatic substitution and transition-metal catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) provides a direct route to the diaryl ether linkage. This method typically involves the reaction of a phenoxide with an activated aryl halide. In the context of this compound synthesis, this would involve the reaction of 4-iodophenoxide with an aryl halide bearing an electron-withdrawing group, such as 4-fluorobenzonitrile or 4-chlorobenzonitrile. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by the phenoxide.

The reaction is generally carried out in the presence of a base to generate the phenoxide in situ. Common bases include potassium carbonate or cesium carbonate. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. Microwave irradiation has been shown to significantly accelerate SNAr reactions for diaryl ether synthesis, often leading to higher yields in shorter reaction times. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 4-Iodophenol | 4-Fluorobenzonitrile | K₂CO₃ | DMSO | Heat | This compound |

| 4-Iodophenol | 4-Chlorobenzonitrile | Cs₂CO₃ | DMF | Heat | This compound |

This table represents typical conditions for the synthesis of diaryl ethers via nucleophilic aromatic substitution.

Transition-Metal Catalyzed Coupling Strategies

Transition-metal catalysis offers powerful alternatives for the formation of the C-O bond in diaryl ethers, often under milder conditions than traditional SNAr reactions.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers. organic-chemistry.org The traditional approach involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper powder at high temperatures. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 4-iodophenol with a 4-halobenzonitrile.

Modern modifications of the Ullmann reaction utilize catalytic amounts of soluble copper(I) salts, such as CuI, often in the presence of a ligand to stabilize the copper catalyst and facilitate the reaction. researchgate.net Ligands such as triphenylphosphine or N,N-dimethylglycine can improve the efficiency and substrate scope of the reaction, allowing it to proceed at lower temperatures. organic-chemistry.org The choice of base and solvent remains crucial, with cesium carbonate and DMF being common choices. researchgate.net

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature |

| 4-Bromobenzonitrile | 4-Iodophenol | CuI | Triphenylphosphine | Cs₂CO₃ | NMP | 70-150°C |

| 4-Iodobenzonitrile (B145841) | 4-Iodophenol | Copper Powder | None | K₂CO₃ | DMF | >200°C |

This table illustrates typical conditions for Ullmann diaryl ether synthesis.

Buchwald-Hartwig Etherification: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile method for diaryl ether synthesis. wikipedia.org This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a bulky, electron-rich phosphine ligand. The choice of ligand is critical to the success of the reaction.

The coupling partners for the synthesis of this compound would be 4-iodophenol and a 4-halobenzonitrile, such as 4-bromobenzonitrile. A strong base, like sodium tert-butoxide, is generally required. The reaction is typically carried out in an inert solvent like toluene or dioxane. The Buchwald-Hartwig etherification is known for its broad substrate scope and functional group tolerance. organic-chemistry.org

Functionalization and Derivatization Routes for this compound

The presence of both an iodo and a nitrile functional group in this compound provides opportunities for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Regioselective Halogen Modifications

The iodine atom on the phenoxy ring is a key site for further functionalization. While specific examples for this compound are not prevalent in the literature, analogous transformations on iodoarenes are well-established. For instance, the iodine can be replaced with other halogens, such as bromine or chlorine, through halogen-exchange reactions, although these are not always straightforward.

More commonly, the carbon-iodine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide array of substituents at this position, significantly expanding the molecular diversity of the derivatives.

Nitrile Group Transformations

The nitrile group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. askfilo.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid in water, will yield 4-(4-iodophenoxy)benzoic acid. Base-catalyzed hydrolysis, using a base such as sodium hydroxide, will initially produce the corresponding carboxylate salt, which upon acidification will give the carboxylic acid. askfilo.com

Reduction to Amine: The nitrile group can be reduced to a primary amine, yielding [4-(4-iodophenoxy)phenyl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a platinum or palladium catalyst.

Conversion to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. researchgate.net This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or can be promoted by ammonium chloride. youtube.comnih.gov The resulting product would be 5-(4-(4-iodophenoxy)phenyl)-1H-tetrazole, a compound with potential applications in medicinal chemistry as a carboxylic acid bioisostere. youtube.com

| Starting Material | Reagents | Product |

| This compound | H₂O, H₂SO₄ (aq) | 4-(4-Iodophenoxy)benzoic acid |

| This compound | 1. LiAlH₄ 2. H₂O | [4-(4-Iodophenoxy)phenyl]methanamine |

| This compound | NaN₃, NH₄Cl | 5-(4-(4-Iodophenoxy)phenyl)-1H-tetrazole |

This table summarizes key transformations of the nitrile group in this compound.

Green Chemistry Principles in the Synthesis of Iodinated Benzonitrile (B105546) Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Several of these principles can be applied to the synthesis of this compound and its derivatives.

The use of recyclable catalysts is a key aspect of green chemistry. In the context of transition-metal catalyzed diaryl ether synthesis, developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused is an active area of research. nih.gov For example, copper or palladium nanoparticles supported on materials like carbon nanofibers or magnetic nanoparticles have been explored for Ullmann and Suzuki-type couplings. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.comresearcher.liferesearchgate.net This can lead to significant energy savings and reduced solvent usage. The application of microwave irradiation has been successfully demonstrated in both SNAr and Ullmann-type diaryl ether syntheses. nih.govresearchgate.net

Flow chemistry offers another avenue for greener synthesis. rsc.orgnih.gov Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, leading to improved safety and reproducibility. Flow processes can also minimize waste generation and allow for easier scale-up. The synthesis of diaryl ethers has been successfully demonstrated in continuous flow systems. rsc.orgnih.gov

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable.

Elucidation of Chemical Reactivity and Mechanistic Aspects of 4 4 Iodophenoxy Benzonitrile

Mechanisms of Halogen-Mediated Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. For 4-(4-Iodophenoxy)benzonitrile, the reactivity is centered on the cleavage of the C-I bond.

Oxidative Addition: This is often the initial and rate-determining step in many catalytic cycles. It involves the insertion of a low-valent palladium(0) complex into the carbon-iodine bond of this compound. This process leads to the formation of a square planar palladium(II) intermediate. The facility of this step is influenced by the electron density at the palladium center and the nature of the aryl halide. The carbon-iodine bond is the most reactive among aryl halides, making this compound a highly suitable substrate for a variety of coupling reactions. Computational studies on similar 4-substituted iodobenzenes suggest that electron-withdrawing groups on the aryl ring can facilitate the oxidative addition step. The nitrile group (-CN) in this compound is electron-withdrawing, which is expected to enhance the rate of oxidative addition.

A generalized catalytic cycle for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

A simplified representation of the Suzuki-Miyaura catalytic cycle. The specific ligands (L) on the palladium catalyst play a crucial role in modulating the efficiency of each step.

The choice of ligand coordinated to the palladium center is paramount in controlling the catalytic activity and selectivity of the reaction. Phosphine ligands are commonly employed in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands can be fine-tuned to optimize the reaction outcome.

Electronic Effects: Electron-rich phosphine ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition.

Steric Effects: Bulky phosphine ligands can promote the formation of coordinatively unsaturated palladium species, which are often the active catalysts. Furthermore, steric hindrance can facilitate the reductive elimination step by destabilizing the palladium(II) intermediate.

The table below illustrates the effect of different phosphine ligands on the Suzuki-Miyaura coupling of aryl halides, which provides insights into how ligand choice could influence reactions with this compound.

| Ligand | Electronic Property | Steric Bulk (Cone Angle) | General Effect on Catalysis |

| Triphenylphosphine (PPh₃) | Moderately electron-donating | 145° | General-purpose ligand, effective for many standard couplings. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Strongly electron-donating | 182° | Highly active for sterically hindered substrates and less reactive aryl chlorides. |

| SPhos | Electron-rich, bulky biarylphosphine | - | Confers high activity for Suzuki-Miyaura couplings, allowing for low catalyst loadings and room temperature reactions for aryl chlorides mdpi.com. |

| XPhos | Electron-rich, bulky biarylphosphine | - | Similar to SPhos, provides high catalyst turnover numbers and is effective for challenging couplings. |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for elucidating reaction mechanisms and identifying the rate-determining step (RDS) of a catalytic cycle. For many palladium-catalyzed cross-coupling reactions of aryl iodides, oxidative addition is the RDS. However, other steps, such as transmetalation or reductive elimination, can also be rate-limiting depending on the specific reaction conditions, substrates, and catalyst system.

The table below summarizes the typical rate-determining steps for various palladium-catalyzed cross-coupling reactions involving aryl iodides, which are applicable to this compound.

| Reaction | Typical Rate-Determining Step | Factors Influencing the Rate |

| Suzuki-Miyaura Coupling | Oxidative Addition or Transmetalation | Nature of the aryl halide, boronic acid, base, and ligands. |

| Heck Reaction | Oxidative Addition or Migratory Insertion | Concentration of reactants, ligand concentration, and solvent. |

| Sonogashira Coupling | Oxidative Addition | Nature of the alkyne, copper co-catalyst, and amine base. |

| Buchwald-Hartwig Amination | Oxidative Addition or Reductive Elimination | Nature of the amine, base, and ligand structure. |

Impact of Solvent Environment on Reaction Processes

The solvent can have a profound impact on the rate and selectivity of palladium-catalyzed cross-coupling reactions. Solvents can influence the solubility of reactants and catalysts, stabilize intermediates and transition states, and in some cases, directly participate in the catalytic cycle by coordinating to the metal center.

The choice of solvent can alter the product distribution in certain reactions. For example, in Buchwald-Hartwig amination reactions, the solvent class (aprotic nonpolar vs. aprotic polar) can strongly influence the selectivity towards the desired product rsc.org. Toluene and xylene are common nonpolar solvents, while dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used polar aprotic solvents.

The following table provides a general overview of the effects of different solvent types on palladium-catalyzed cross-coupling reactions.

| Solvent Type | Examples | General Effects on Reaction Processes |

| Aprotic, Nonpolar | Toluene, Xylene, Hexane | Commonly used, can favor certain reaction pathways by not strongly coordinating to the catalyst. |

| Aprotic, Polar | THF, Dioxane, DMF, Acetonitrile | Can increase reaction rates by stabilizing polar intermediates and transition states. May coordinate to the palladium center, influencing catalytic activity. |

| Protic | Alcohols, Water | Can participate in hydrogen bonding and may be necessary for certain transmetalation steps (e.g., in Suzuki-Miyaura reactions). Can also act as a reducing agent for the palladium precatalyst. |

Intermolecular Interactions and Supramolecular Assembly of 4 4 Iodophenoxy Benzonitrile Systems

Analysis of Halogen Bonding (C-I···N and C-I···O)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) acts as a Lewis acid, interacting with a Lewis base such as a nitrogen or oxygen atom. In 4-(4-Iodophenoxy)benzonitrile, the iodine atom is a potent halogen bond donor, while the nitrile nitrogen and the ether oxygen are potential halogen bond acceptors.

A definitive characterization of halogen bonds in this compound would require single-crystal X-ray diffraction data to determine the precise geometries of these interactions. The key parameters include the I···N or I···O distance and the C-I···N or C-I···O angle. A distance shorter than the sum of the van der Waals radii of the respective atoms and an angle close to 180° are hallmark indicators of a halogen bond.

For illustrative purposes, the crystal structure of 4-iodobenzonitrile (B145841) features prominent C-I···N halogen bonds that link the molecules into chains. nih.gov The geometric and energetic parameters for these interactions provide a valuable reference point.

Table 1: Illustrative Halogen Bond Parameters in 4-Iodobenzonitrile (Ambient Pressure)

| Interaction | I···N Distance (Å) | C-I···N Angle (°) | Interaction Energy (kJ mol⁻¹) |

|---|

Data is for the analogous compound 4-iodobenzonitrile and is used here for illustrative purposes. nih.gov

In this compound, one could expect competition between the nitrile nitrogen and the ether oxygen as halogen bond acceptors. The relative strength and frequency of C-I···N versus C-I···O bonds would depend on steric factors and the relative basicity of the acceptor sites within the crystal packing environment. Computational calculations would be essential to quantify the energies of these interactions, separating them into electrostatic, dispersion, and induction components. bohrium.com

External stimuli, particularly high pressure, can significantly modify the geometry and strength of intermolecular interactions. High-pressure crystallography studies would reveal the compressibility of the halogen bonds in this compound.

Studies on the analogue, 4-iodobenzonitrile , show that the C-I···N halogen bond is the most robust and least compressible interaction in its crystal structure. nih.gov As pressure increases up to 5.0 GPa, the I···N distance shortens significantly, indicating a strengthening of the bond. nih.gov However, at a phase transition point (5.5 GPa), the bond surprisingly lengthens and becomes less linear, a change driven by the need to relieve strain from other compressed interactions in the crystal, such as π-π stacking. nih.gov

Table 2: Effect of Pressure on C-I···N Halogen Bond in 4-Iodobenzonitrile

| Pressure | I···N Distance (Å) | C-I···N Angle (°) |

|---|---|---|

| Ambient | 3.168 | ~180 |

| 5.0 GPa | 2.840 | Not specified |

Data is for the analogous compound 4-iodobenzonitrile and is used here for illustrative purposes. nih.gov

A similar investigation into this compound would likely reveal how its more complex structure, with the flexible ether linkage, accommodates pressure-induced strain and whether its halogen bonds exhibit similar resilience or undergo different structural transformations.

Aryl-Aryl (π-π) Stacking Interactions

In the crystal structure of 4-iodobenzonitrile , offset π-π stacking interactions are observed between the chains formed by halogen bonds. nih.gov These stacking contacts are found to be the most sensitive to pressure, compressing to a much greater degree than the halogen bonds. nih.gov In fact, the strain built up in these π-π interactions is the driving force for the pressure-induced phase transition observed at 5.5 GPa. nih.gov

Table 3: Illustrative π-π Stacking Parameters in 4-Iodobenzonitrile

| Interaction Type | Perpendicular Stacking Distance (Å) | Total Interaction Energy (kJ mol⁻¹) |

|---|---|---|

| Offset π-π stacking | 3.642 (at ambient pressure) | -6.8 |

Data is for the analogous compound 4-iodobenzonitrile and is used here for illustrative purposes. nih.gov

For this compound, the presence of two distinct aromatic rings and a flexible ether bridge could lead to more complex and varied π-π stacking motifs, including intramolecular (if the molecule adopts a folded conformation) or intermolecular stacking, contributing significantly to the cohesion of the crystal.

Other Non-Covalent Interactions (e.g., C-H···I, C-H···N)

Beyond the dominant halogen bonding and π-π stacking, weaker interactions such as C-H···I and C-H···N hydrogen bonds are expected to provide additional stability to the crystal structure of this compound. Aromatic C-H groups can act as weak hydrogen bond donors, interacting with the electron-rich nitrile nitrogen or the iodine atom.

The crystal packing of 4-iodobenzonitrile is further stabilized by a network of C-H···I and C-H···N contacts that connect the primary halogen-bonded chains. nih.gov These interactions have calculated molecule-molecule energies ranging from -7.6 to -12.6 kJ mol⁻¹, highlighting their collective importance in the supramolecular assembly. nih.gov

A detailed analysis of the this compound structure would involve identifying these short contacts and analyzing their geometries (H···A distance and C-H···A angle) to confirm their nature as weak hydrogen bonds.

Crystal Engineering and Self-Assembly Phenomena

Crystal engineering focuses on the rational design of molecular solids by understanding and utilizing intermolecular interactions. uoc.gr The self-assembly of this compound into a specific crystalline form is a classic example of this principle.

Advanced Spectroscopic and Structural Characterization of 4 4 Iodophenoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification

For 4-(4-Iodophenoxy)benzonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the benzonitrile (B105546) ring, being part of an electron-withdrawing system, would typically appear further downfield compared to those on the iodophenoxy ring. The protons ortho to the nitrile group and the iodine atom would exhibit characteristic doublet splitting patterns due to coupling with their adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon environment. rsc.org Key signals would include the nitrile carbon (C≡N), typically found in the 115-120 ppm range, and the two carbons directly bonded to the ether oxygen. The carbon atom bearing the iodine (C-I) would show a chemical shift influenced by the heavy atom effect, generally appearing at a lower field than a C-H carbon but at a higher field compared to a C-Br or C-Cl carbon in analogous structures.

To move beyond basic identification, 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each aromatic ring, definitively linking adjacent protons and confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of carbon resonances for all C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical in establishing the key C-O-C ether linkage by showing correlations between protons on one ring and carbons on the other, via the oxygen atom. For instance, protons ortho to the ether linkage on the benzonitrile ring would show a correlation to the ipso-carbon of the iodophenoxy ring.

These advanced methods, when used in combination, leave no ambiguity in the final structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard additive models and data from analogous compounds like 4-iodobenzonitrile (B145841) and phenoxybenzonitrile. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Protons ortho to -CN | ~7.7 | ~134 |

| Protons meta to -CN | ~7.1 | ~120 |

| Protons ortho to -I | ~7.8 | ~139 |

| Protons meta to -I | ~6.9 | ~122 |

| Carbon, -C≡N | - | ~118 |

| Carbon, C-I | - | ~95 |

| Carbon, C-O (benzonitrile ring) | - | ~162 |

| Carbon, C-O (iodophenyl ring) | - | ~156 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular forces. nih.govnih.gov For this compound, these methods can confirm the presence of the key nitrile, ether, and iodophenyl moieties and reveal how these molecules interact in the solid state.

The most characteristic vibration is the C≡N stretching mode of the nitrile group. In FT-IR and Raman spectra of benzonitriles, this band typically appears as a sharp, intense peak in the range of 2220-2240 cm⁻¹. researchgate.netfrontiersin.org The exact position of this peak is sensitive to the electronic environment and intermolecular interactions. For example, strong intermolecular interactions, such as halogen bonding between the iodine atom of one molecule and the nitrogen of the nitrile group of another, can cause a noticeable shift in this frequency. nih.gov

Other key vibrational modes include:

Aromatic C-H Stretching: These appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

Asymmetric C-O-C Stretching: A strong band, characteristic of diaryl ethers, is expected around 1240-1260 cm⁻¹.

Symmetric C-O-C Stretching: A weaker band, typically found near 1020-1070 cm⁻¹.

C-I Stretching: This vibration occurs at low frequencies, typically in the 480-610 cm⁻¹ range, and is more readily observed in the Raman spectrum.

Comparing the spectra of the compound in the solid state versus in a dilute solution can reveal the presence of intermolecular interactions. In the solid state, interactions like π-π stacking and halogen bonding can lead to peak broadening or shifts to lower wavenumbers (red shifts) for the involved functional groups, such as the C≡N stretch. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1260 - 1240 | Strong |

| C-I Stretch | 610 - 480 | Medium (Raman) |

Electronic Absorption and Emission Spectroscopy: Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within a molecule, providing insight into its chromophores and potential for luminescence. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. The conjugation of the benzonitrile and iodophenoxy rings through the ether linkage creates an extended π-system.

Typically, substituted benzenes show strong absorption bands below 300 nm. The presence of the electron-donating phenoxy group and the electron-withdrawing nitrile group could lead to intramolecular charge-transfer (ICT) characteristics, potentially resulting in an absorption band at a longer wavelength than either of the parent rings alone.

The emission properties are significantly influenced by the presence of the iodine atom. While many aromatic compounds are fluorescent (emitting light from an excited singlet state), the heavy iodine atom can promote intersystem crossing (ISC) to the triplet state. This phenomenon, known as the "heavy-atom effect," often quenches fluorescence and can enhance phosphorescence (emission from the triplet state), which is typically weaker and has a longer lifetime. Therefore, this compound may exhibit weak fluorescence or be non-fluorescent at room temperature in solution.

X-ray Diffraction Studies: High-Resolution Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions. researchgate.net While a specific crystal structure for this compound is not publicly available, the well-studied structure of 4-iodobenzonitrile offers significant insight into the key interactions that are likely to govern its crystal packing. nih.govmdpi.com

In the crystal structure of 4-iodobenzonitrile, the molecules are organized into chains via strong C−I···N≡C halogen bonds. nih.gov This interaction, where the electrophilic region on the iodine atom (the σ-hole) interacts with the lone pair of electrons on the nitrile nitrogen, is a powerful and directional force in crystal engineering. It is highly probable that this compound would also exhibit this primary halogen bonding motif.

In addition to halogen bonding, the crystal packing would be influenced by weaker interactions such as C-H···π contacts, offset π-π stacking between the aromatic rings, and dipole-dipole interactions. The bent geometry of the C-O-C ether linkage would prevent a perfectly linear arrangement of the molecules, leading to a more complex three-dimensional packing architecture compared to the linear chains of 4-iodobenzonitrile.

Table 3: Crystal Data for the Related Compound 4-Iodobenzonitrile (Phase I, Ambient Pressure) Data from a study by Bull et al. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 7.7383(3) |

| b (Å) | 10.5691(4) |

| c (Å) | 9.0493(4) |

| β (°) | 101.058(2) |

| Volume (ų) | 726.04(5) |

| Z | 4 |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs can have distinct physical properties, and their study is crucial in materials science. The existence of polymorphism in this compound has not been reported, but the potential for its occurrence is significant due to the molecule's structural complexity and ability to form multiple types of intermolecular interactions.

This pressure-induced phase transition in a closely related molecule suggests that this compound could also exhibit polymorphism, not only under pressure but potentially also under different crystallization conditions (e.g., different solvents or temperatures). The flexible ether linkage and the large, polarizable iodine atom provide multiple ways for the molecules to arrange themselves, making the formation of different stable or metastable crystal forms a distinct possibility.

Computational Chemistry and Theoretical Investigations of 4 4 Iodophenoxy Benzonitrile

Density Functional Theory (DFT) for Molecular and Electronic Structure

There are no available DFT studies that have calculated the optimized molecular geometry, electronic structure, or related parameters for 4-(4-Iodophenoxy)benzonitrile. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and electronic properties like dipole moment and charge distribution.

Prediction of Reactivity and Spectroscopic Parameters

Without foundational DFT calculations, the prediction of reactivity descriptors (such as chemical hardness, softness, and electronegativity) and the simulation of spectroscopic parameters (like IR, Raman, or UV-Vis spectra) for this compound have not been performed or published.

Molecular Dynamics Simulations for Condensed Phase Behavior

No research articles detailing the use of molecular dynamics simulations to study the behavior of this compound in a condensed phase (liquid or solid-state) were found. These simulations would be essential for understanding properties like solvation, diffusion, and local ordering.

Quantum Chemical Calculations for Intermolecular Interactions and Binding Energies

Specific quantum chemical calculations to determine the nature and strength of intermolecular interactions, such as halogen bonding involving the iodine atom or π-π stacking, and to quantify binding energies with other molecules or surfaces, have not been reported for this compound.

Computational Approaches to Reaction Mechanism Modeling

There is no literature available on the use of computational methods to model or elucidate reaction mechanisms where this compound acts as a reactant, intermediate, or product.

Applications and Advanced Materials Science Integration of 4 4 Iodophenoxy Benzonitrile

Precursor for Optoelectronic Materials

While the direct application of 4-(4-Iodophenoxy)benzonitrile in commercial optoelectronic devices is not widely documented, its chemical structure is relevant to the synthesis of materials for such applications. The phenoxybenzonitrile moiety is a component of various high-performance polymers known for their thermal stability and dielectric properties, which are crucial for optoelectronic applications.

The design of materials for Organic Light-Emitting Diodes (OLEDs) often involves the use of aromatic and heterocyclic compounds to create robust and efficient hole-transporting, electron-transporting, and emissive layers. rsc.orgossila.comjmaterenvironsci.com Benzonitrile (B105546) derivatives, in a broader context, have been explored for their utility in OLEDs, particularly in the development of host materials for thermally activated delayed fluorescence (TADF) emitters. rsc.orgresearchgate.net These materials benefit from the electron-withdrawing nature of the nitrile group, which can influence the electronic properties of the molecule.

Although direct synthesis of OLED components using this compound is not explicitly detailed in the reviewed literature, its structure suggests potential as a precursor. The iodinated phenyl ring provides a reactive site for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules for OLEDs. nih.gov For instance, it could be envisaged as a building block for constructing larger, conjugated systems that form the basis of hole-transporting or emissive materials. elsevierpure.comresearchgate.net

In the field of polymer solar cells (PSCs), the morphology of the active layer, typically a blend of a donor polymer and an acceptor molecule, is critical for device performance. rsc.org Chemical modification of the active layer components or the use of additives can significantly enhance power conversion efficiency. mdpi.comsemi.ac.cnrsc.orgresearchgate.net

A study on a structurally related compound, 4-iodobenzonitrile (B145841), has demonstrated its effectiveness as a solid additive in high-efficiency PSCs. mdpi.com The introduction of 4-iodobenzonitrile into the active layer blend was found to improve the film morphology, leading to an increase in the power conversion efficiency. mdpi.com While this research does not directly involve this compound, it highlights the potential utility of the iodobenzonitrile functional group in optimizing the active layer of polymer solar cells. The presence of the phenoxy group in this compound would introduce additional flexibility and solubility, which could be beneficial in the processing of the active layer.

Role in the Development of Functional Polymers and Composites

The most direct application of this compound found in the literature is as a monomer for the synthesis of high-performance functional polymers. Specifically, it has been used to create poly(aryl ether)s, a class of polymers known for their excellent thermal stability and mechanical properties. rsc.orgnih.gov

In this context, this compound can undergo nucleophilic aromatic substitution reactions, where the iodine atom is displaced by a nucleophile, to form a polymer chain. This process allows for the incorporation of the rigid and polar phenoxybenzonitrile unit into the polymer backbone, which can impart desirable properties to the final material.

A US patent describes the synthesis of poly(aryl ether)s from the self-condensation of this compound in the presence of a copper catalyst. The resulting polymers are characterized by high thermal stability, making them suitable for applications where resistance to high temperatures is required. The properties of these polymers can be tailored by copolymerizing this compound with other monomers.

The table below summarizes the key features of poly(aryl ether)s synthesized from this compound as described in the patent literature.

| Property | Description |

| Monomer | This compound |

| Polymer Type | Poly(aryl ether) |

| Key Properties | High thermal stability |

| Potential Applications | High-temperature resistant materials, composites, moldings, coatings, films |

The integration of these polymers into composites could further enhance their mechanical strength and dimensional stability, opening up possibilities for their use in demanding aerospace and automotive applications.

Liquid Crystal Display Technology Contributions

The molecular structure of this compound contains elements that are commonly found in calamitic (rod-like) liquid crystals, such as a rigid core composed of two phenyl rings and a polar terminal group (nitrile). nih.govnih.govusm.myresearchgate.netresearchgate.netmdpi.com The nitrile group, in particular, is a common feature in many liquid crystalline compounds due to its large dipole moment, which contributes to the formation of the mesophase. mdpi.comresearchgate.netru.nl

The synthesis of liquid crystals often involves the combination of different aromatic cores and terminal groups to achieve the desired mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of mesophase (e.g., nematic, smectic). nih.govnih.gov The presence of the iodine atom in this compound offers a reactive handle for further chemical modification, allowing for the synthesis of more complex liquid crystalline structures.

Despite these structural similarities to known liquid crystal motifs, no specific research was identified that details the synthesis or characterization of liquid crystals directly derived from this compound.

Framework Materials (e.g., MOFs, COFs) incorporating Iodophenoxy-Benzonitrile Units

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from metal nodes and organic linkers or purely from organic building blocks, respectively. researchgate.netnih.govresearchgate.netnih.gov The properties of these materials can be tuned by the choice of the organic linker. researchgate.netacs.orgrsc.org

The structure of this compound suggests its potential as a precursor for a linker in such frameworks. The nitrile group could be hydrolyzed to a carboxylic acid, which is a common coordinating group for MOF synthesis. The iodine atom could also serve as a site for post-synthetic modification within the framework, or it could be involved in halogen bonding interactions that influence the packing of the framework. nih.govrsc.org The use of iodinated organic linkers for iodine capture in MOFs has been reported. acs.org

However, a direct report on the incorporation of iodophenoxy-benzonitrile units into MOFs or COFs was not found in the conducted literature search.

Design Elements for Non-Biological Chemical Sensors

The design of chemical sensors often relies on the interaction of an analyte with a functional material, leading to a measurable signal. nih.govelectrochemsci.orgmdpi.commdpi.comnih.gov The chemical structure of this compound possesses features that could be exploited in the design of such sensors.

For instance, the nitrile group can participate in hydrogen bonding and dipole-dipole interactions, which could be utilized for the selective binding of certain analytes. Polymers derived from this compound could be used as the sensing layer in an electrochemical sensor, where the interaction with an analyte would modulate the polymer's electrical properties. mdpi.commdpi.com

Furthermore, the phenoxybenzonitrile moiety could be incorporated into fluorescent chemosensors. mdpi.comnih.govresearchgate.netsemanticscholar.orgmdpi.com In such systems, the binding of an analyte to a receptor unit can cause a change in the fluorescence properties of a linked fluorophore, allowing for sensitive detection.

Despite these possibilities, no specific examples of non-biological chemical sensors based on this compound were identified in the available literature.

Q & A

Q. Basic

- ¹H/¹³C NMR : The iodine atom induces deshielding in adjacent protons (δ ~7.5–8.5 ppm for aromatic protons) . The nitrile group (C≡N) appears as a sharp singlet in ¹³C NMR (~115–120 ppm).

- FT-IR : A strong absorption band at ~2230 cm⁻¹ confirms the nitrile group.

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular weight (C₁₃H₈INO: theoretical ~321.06 g/mol) .

Advanced : 2D NMR (e.g., NOESY or HMBC) resolves ambiguities in aromatic substitution patterns, while X-ray crystallography provides definitive structural confirmation.

How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

Advanced

Contradictions in spectral data (e.g., unexpected splitting in NMR) often arise from impurities, tautomerism, or dynamic effects. Methodological solutions include:

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes byproducts .

- Variable-temperature NMR : Identifies conformational changes or rotamers by observing signal coalescence at higher temperatures.

- Computational validation : Comparing experimental ¹³C chemical shifts with DFT-predicted values (software: Gaussian or ORCA) resolves structural ambiguities .

What role does the iodine substituent play in the reactivity of this compound in cross-coupling reactions?

Advanced

The iodine atom serves as both an electron-withdrawing group (activating the aromatic ring for substitution) and a leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Key considerations:

- Electronic effects : Iodine’s polarizability stabilizes transition states, enhancing coupling efficiency with aryl boronic acids.

- Experimental design : Use of Pd₂(dba)₃ with SPhos ligands in THF at 60°C minimizes dehalogenation side reactions .

- Post-reaction analysis : LC-MS monitors iodine displacement byproducts (e.g., iodobenzene).

What are the recommended storage conditions for this compound to ensure long-term stability?

Q. Basic

- Storage : Protect from light in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the nitrile group.

- Degradation products : Hydrolysis under humid conditions forms 4-(4-iodophenoxy)benzamide, detectable via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

How can computational chemistry predict the mesomorphic properties of this compound derivatives in liquid crystal research?

Q. Advanced

- Molecular dynamics (MD) simulations : Predict mesophase stability by modeling intermolecular interactions (e.g., dipole-dipole forces from the nitrile group) .

- DFT calculations : Analyze molecular polarizability and charge distribution to optimize substituents for low melting points (<150°C) and wide nematic phase ranges.

- Validation : Compare simulated data with experimental DSC and polarized optical microscopy results.

How do steric and electronic effects influence the biological activity of this compound derivatives?

Q. Advanced

- Steric effects : Bulky substituents on the phenoxy ring reduce binding affinity to biological targets (e.g., enzyme active sites).

- Electronic effects : The nitrile group enhances hydrogen-bonding interactions, as seen in HIV protease inhibitors .

- Methodology : QSAR models correlate logP values (calculated via ChemAxon) with cytotoxicity data to prioritize derivatives for in vitro testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.